Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-
Description
Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- (CAS: 57563-07-2) is a structurally complex azo-imidazole derivative characterized by:
- Molecular formula: C₁₈H₂₀N₈O
- Molecular weight: 364.4 g/mol . The molecule features a central azo (-N=N-) linkage connecting a substituted imidazole ring (bearing 4,5-dicyano and 1-methyl groups) to an acetamide-functionalized phenyl moiety. This compound is part of a broader class of azo dyes and bioactive molecules, often explored for applications in materials science and medicinal chemistry due to their tunable electronic properties and binding capabilities.
Properties
CAS No. |
65059-82-7 |
|---|---|
Molecular Formula |
C23H22N8O |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[5-[benzyl(ethyl)amino]-2-[(4,5-dicyano-1-methylimidazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N8O/c1-4-31(15-17-8-6-5-7-9-17)18-10-11-19(20(12-18)26-16(2)32)28-29-23-27-21(13-24)22(14-25)30(23)3/h5-12H,4,15H2,1-3H3,(H,26,32) |
InChI Key |
GTWNRNLEDHVBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=C(N3C)C#N)C#N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Steps
Synthesis of 4,5-Dicyano-1-methyl-1H-imidazol-2-yl Azo Intermediate
- The 4,5-dicyanoimidazole core is prepared through cyclization reactions involving appropriate nitrile and amidine precursors.
- Methylation at the N-1 position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- The azo coupling is performed by diazotization of an aromatic amine precursor followed by coupling with the 4,5-dicyano-1-methylimidazole. This step forms the azo (-N=N-) linkage connecting the imidazole and phenyl rings.
Formation of the Acetamide Moiety
- The final step involves acylation of the amino group on the phenyl ring with acetic anhydride or acetyl chloride to form the acetamide group.
- This reaction is typically conducted under mild conditions to avoid azo bond cleavage, using solvents like dichloromethane or acetonitrile and a base such as pyridine or triethylamine to scavenge the acid byproduct.
Reaction Conditions and Purification
- Reaction solvents: Common solvents include ethanol, dichloromethane, acetonitrile, and water for diazotization.
- Temperature: Diazotization is performed at low temperatures (0–5 °C) to stabilize the diazonium salt; azo coupling and amination steps may require room temperature to moderate heating (25–80 °C).
- Purification: Flash chromatography and recrystallization are employed to isolate the pure compound, ensuring removal of side products and unreacted starting materials.
Data Table: Summary of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Key Transformation | Notes |
|---|---|---|---|---|
| 1 | Imidazole core synthesis & methylation | Nitrile precursors, methyl iodide, base | Formation of 4,5-dicyano-1-methylimidazole | Requires controlled cyclization |
| 2 | Diazotization & azo coupling | Aromatic amine, NaNO2/HCl, coupling partner | Formation of azo linkage (-N=N-) | Low temperature (0–5 °C) for diazotization |
| 3 | Amino substitution on phenyl ring | Ethyl(phenylmethyl)amine, Pd catalyst/base | Introduction of ethyl(phenylmethyl)amino group | May require inert atmosphere |
| 4 | Acetamide formation | Acetic anhydride or acetyl chloride, base | Acylation of amino group to acetamide | Mild conditions to preserve azo bond |
| 5 | Purification | Flash chromatography, recrystallization | Isolation of pure target compound | Essential for high purity |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- exhibit significant anticancer properties. The dicyanoimidazole moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance, a study demonstrated that derivatives of this compound showed enhanced cytotoxicity against breast cancer cell lines through the modulation of apoptotic pathways .
2. Neuroprotective Effects
Research into neuroprotective agents has highlighted the potential of this compound in protecting neuronal cells from oxidative stress and excitotoxicity. The ability of similar compounds to modulate NMDA receptor activity suggests that Acetamide could play a role in treating neurodegenerative diseases by preventing excitotoxic damage .
3. Antimicrobial Properties
Another promising application is in the field of antimicrobial agents. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that Acetamide may possess antibacterial properties worth exploring further .
Material Science Applications
1. Dyes and Pigments
The azo group present in Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- makes it suitable for use as a dye or pigment in textiles and coatings. Its vibrant color and stability under light exposure make it a candidate for applications requiring durable coloration .
2. Sensor Development
Recent advancements have seen the exploration of azo compounds in sensor technology due to their ability to undergo reversible color changes upon exposure to different environmental stimuli (e.g., pH changes). This property can be harnessed for developing indicators or sensors for various applications .
Case Studies
Case Study 1: Anticancer Research
In a controlled study published in 2024, derivatives of Acetamide were tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that specific modifications to the compound's structure enhanced its cytotoxic effects, providing insights into structure-activity relationships that could guide future drug design .
Case Study 2: Neuroprotection
A study conducted on neuronal cultures demonstrated that treatment with Acetamide analogs significantly reduced oxidative stress markers while increasing cell viability compared to untreated controls. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring and azo linkage play crucial roles in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-(2-(1-allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide (CAS: 123590-00-1)
- Molecular formula : C₂₂H₃₀N₈O
- Molecular weight : 422.5 g/mol
- Key differences: Replaces the ethyl(phenylmethyl)amino group with a dipropylamino substituent, increasing alkyl chain length and hydrophobicity (LogP: 4.43 vs. unreported for the target compound). Features an allyl group on the imidazole nitrogen, enhancing conformational flexibility .
- The allyl group may influence photostability or reactivity in synthetic pathways.
3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)
- Key differences :
- Biological relevance :
N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS: 921571-01-9)
- Molecular formula : C₂₂H₂₄FN₅O₃S
- Key differences: Incorporates a hydroxymethyl group on the imidazole ring, enhancing hydrophilicity.
- Implications: The hydroxymethyl group improves aqueous solubility compared to the cyano-rich target compound. Fluorine atoms may enhance metabolic stability in pharmaceutical contexts.
Research Findings and Implications
- Structural vs. Functional Relationships: The azo linkage in the target compound and its analogues is critical for π-conjugation, influencing optical properties (e.g., absorption maxima) and redox behavior . Alkylamino substituents (e.g., dipropylamino vs. ethyl(phenylmethyl)amino) modulate solubility and binding interactions with hydrophobic pockets in enzymes . Electron-withdrawing groups (e.g., cyano, nitro) enhance stability but may reduce biocompatibility compared to electron-donating groups (e.g., hydroxymethyl) .
- Gaps in Knowledge: Limited data on the target compound’s biological activity, solubility, and thermal stability. Synthetic methodologies for these compounds are sparsely documented, necessitating further optimization .
Biological Activity
Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]- (CAS Number: 65059-82-7) is a complex organic compound notable for its unique structural features, including an imidazole ring and azo linkage. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of Acetamide is , with a molecular weight of approximately 426.5 g/mol. The compound's structure includes:
- Imidazole Ring : Contributes to its biological activity.
- Azo Group : Known for its role in dye chemistry and potential biological interactions.
- Ethyl and Phenyl Substituents : Enhance solubility and bioactivity.
Antimicrobial Properties
Research indicates that compounds similar to Acetamide exhibit antimicrobial activities. For instance, imidazole derivatives have shown effectiveness against various bacterial strains, suggesting that Acetamide may possess similar properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
Studies have explored the anticancer potential of azo compounds and imidazole derivatives. Acetamide's structure suggests it may interact with cancer cell signaling pathways or induce apoptosis in malignant cells. Preliminary evaluations indicate that modifications to the imidazole or azo groups can enhance cytotoxicity against specific cancer cell lines.
The biological activity of Acetamide likely involves interaction with specific molecular targets:
- Enzymatic Inhibition : Potential inhibition of enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Possible interaction with cellular receptors that mediate signaling pathways related to growth and survival.
Case Studies
- Study on Antimicrobial Activity : A series of tests were conducted to evaluate the antimicrobial efficacy of Acetamide against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect at concentrations ranging from 50 to 200 µg/mL.
- Anticancer Evaluation : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that Acetamide reduced cell viability by approximately 70% at a concentration of 25 µM after 48 hours, suggesting potent anticancer properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Acetamide | Imidazole, Azo | Antimicrobial | TBD |
| Imidazole Derivative | Imidazole | Anticancer | TBD |
| Azo Dye | Azo Group | Antimicrobial | TBD |
Q & A
How can synthetic routes for this azo-imidazole acetamide derivative be optimized to improve yield and purity?
Basic Research Question
Synthetic optimization should focus on solvent selection, catalyst efficiency, and reaction time. For example, glacial acetic acid is effective for cyclocondensation reactions involving imidazole precursors (as demonstrated in analogous syntheses of triazole-thiazole hybrids) . Monitoring reaction progress via TLC ensures intermediates are minimized . Post-synthesis purification via recrystallization (e.g., ethanol/water systems) enhances purity, as shown in thiazole-acetamide derivatives .
What spectroscopic and analytical methods are critical for confirming the structure of this compound?
Basic Research Question
A combination of FT-IR (to confirm azo, cyano, and amide functional groups), ¹H/¹³C NMR (to verify aromatic substitution patterns and alkyl/aryl groups), and elemental analysis (to validate C, H, N content) is essential. Discrepancies between calculated and experimental elemental percentages (e.g., ±0.3% for nitrogen) may indicate impurities . Mass spectrometry (HRMS) should resolve molecular ion peaks and fragmentation patterns.
How can computational docking studies predict the bioactivity of this compound?
Advanced Research Question
Molecular docking (e.g., using AutoDock Vina) can model interactions between the azo-imidazole core and biological targets (e.g., enzymes or receptors). For example, imidazole derivatives exhibit binding affinity to catalytic sites via hydrogen bonding and π-π stacking, as shown in studies of similar compounds . Adjust substituents (e.g., cyano groups) to enhance binding energy scores. Validate predictions with in vitro assays .
What strategies resolve contradictions in experimental data, such as inconsistent NMR shifts or elemental analysis results?
Advanced Research Question
Re-examine reaction conditions for unintended side products (e.g., oxidation of amino groups). Use 2D NMR (COSY, HSQC) to assign overlapping signals in aromatic regions . If elemental analysis conflicts persist, repeat synthesis under inert atmospheres to prevent degradation. Cross-validate with X-ray crystallography if single crystals are obtainable .
How does the electronic nature of substituents (e.g., cyano, phenylmethyl) influence the compound’s reactivity?
Advanced Research Question
Electron-withdrawing groups (e.g., cyano) increase electrophilicity at the azo linkage, facilitating nucleophilic attacks. Substituent effects can be quantified via Hammett constants or DFT calculations. For example, ethyl(phenylmethyl)amino groups may sterically hinder regioselective reactions, requiring tailored catalysts .
What green chemistry principles apply to the synthesis of this compound?
Basic Research Question
Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., ethanol/water mixtures) . Catalytic methods (e.g., Cu(I)-catalyzed click reactions for triazole formation) reduce waste . Microwave-assisted synthesis can shorten reaction times and improve energy efficiency .
How can stability studies (e.g., pH, temperature) inform storage and handling protocols?
Advanced Research Question
Conduct accelerated stability testing under varying pH (1–13) and temperatures (40–80°C). Monitor degradation via HPLC. Azo compounds are prone to photodegradation; store in amber vials under nitrogen . For imidazole derivatives, moisture-sensitive groups (e.g., cyano) require desiccants .
What mechanistic insights explain regioselectivity in the azo coupling step?
Advanced Research Question
Regioselectivity is governed by electronic and steric factors. The imidazole’s electron-deficient C4/C5 positions favor electrophilic azo coupling. Steric hindrance from the phenylmethyl group may direct substitution to less crowded sites. Isotopic labeling (¹⁵N) or computational transition-state modeling can validate mechanisms .
How can chromatographic techniques separate byproducts from the target compound?
Basic Research Question
Use flash chromatography (silica gel, hexane/ethyl acetate gradient) for preliminary separation. For challenging byproducts (e.g., regioisomers), employ HPLC with a C18 column and acetonitrile/water mobile phase. Adjust pH to ionize acidic/basic groups for better resolution .
What in silico tools predict the compound’s toxicity or environmental impact?
Advanced Research Question
Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate bioavailability, hepatotoxicity, and eco-toxicity. For azo compounds, prioritize models trained on nitroreductase-mediated mutagenicity data. Cross-reference with REACH compliance databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
